N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
The compound "N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide" is a thieno-pyrazolyl oxalamide derivative characterized by a cycloheptyl group, a sulfone-substituted thieno-pyrazole moiety, and a phenyl substituent.
Properties
IUPAC Name |
N-cycloheptyl-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-19(21-14-8-4-1-2-5-9-14)20(26)22-18-16-12-29(27,28)13-17(16)23-24(18)15-10-6-3-7-11-15/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKNSXXJVJNJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cycloheptyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Structural Overview
The compound belongs to the thieno[3,4-c]pyrazole class, which is known for various biological activities. Its structure includes a thieno-pyrazole moiety and an oxalamide group, which may contribute to its biological properties.
1. Antioxidant Activity
Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antioxidant properties. A study highlighted the effectiveness of synthesized thieno[2,3-c]pyrazole compounds as antioxidants against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish) . The alterations in erythrocytes were used as biological indicators to assess the antioxidant efficacy of these compounds.
Table 1: Erythrocyte Alterations After Exposure to 4-Nonylphenol
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound 7a | 12 ± 1.03 |
| Compound 7b | 0.6 ± 0.16 |
| Compound 7e | 28.3 ± 2.04 |
| Compound 7f | 3.7 ± 0.37 |
| Compound 8 | 29.1 ± 3.05 |
This table illustrates the protective effect of certain thieno[3,4-c]pyrazole compounds against erythrocyte damage induced by toxic agents.
2. Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of specific enzymes involved in inflammatory pathways. This class of compounds has shown promise in modulating immune responses and reducing inflammation in various biological models .
3. Antimicrobial Activity
The antimicrobial activity of thieno[3,4-c]pyrazole derivatives has also been documented. These compounds exhibit efficacy against various bacterial strains, indicating their potential use in developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis and evaluation of several thieno[2,3-c]pyrazole compounds for their antioxidant and antimicrobial activities. The study demonstrated that specific substitutions on the pyrazole ring significantly influenced both antioxidant and antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on structural analogs discussed in broader literature, comparisons often focus on:
- Bioactivity: Pyrazole and sulfone-containing derivatives are known for kinase inhibition (e.g., JAK2, CDK) or anti-inflammatory properties.
- Solubility and Stability : Substituents like sulfone groups enhance solubility but may reduce metabolic stability.
Hypothetical Comparison Table (Typical Parameters)
| Compound Name | Target Affinity (IC50 nM) | Solubility (mg/mL) | LogP | Synthetic Steps |
|---|---|---|---|---|
| Target Compound | N/A | N/A | N/A | N/A |
| 2-Phenylthieno[3,4-c]pyrazole sulfonamide | 12.3 (JAK2) | 0.45 | 2.8 | 8 |
| Cyclohexyl-oxalamide-pyrazolyl derivative | 8.7 (CDK4) | 0.78 | 3.1 | 10 |
| Naphthyl-substituted thieno-pyrazole | 23.1 (COX-2) | 0.12 | 4.2 | 12 |
Structural and Methodological Considerations
The evidence highlights tools like SHELX and ORTEP-3 , which are critical for crystallographic analysis . For instance:
- SHELXL : Used for refining small-molecule structures, ensuring accurate bond-length and angle measurements, which are vital for comparing steric or electronic effects in analogs .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize conformational flexibility, a key factor in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
